2-Boc-Octahydropyrazino[1,2-a]pyrazine
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Overview
Description
“2-Boc-Octahydropyrazino[1,2-a]pyrazine” is a chemical compound with the CAS Number: 1159825-34-9 . Its IUPAC name is tert-butyl octahydro-2H-pyrazino [1,2-a]pyrazine-2-carboxylate . The molecular weight of this compound is 241.33 .
Molecular Structure Analysis
The molecular formula of “2-Boc-Octahydropyrazino[1,2-a]pyrazine” is C12H23N3O2 . The InChI code for this compound is 1S/C12H23N3O2/c1-12(2,3)17-11(16)15-7-6-14-5-4-13-8-10(14)9-15/h10,13H,4-9H2,1-3H3 .
Physical And Chemical Properties Analysis
“2-Boc-Octahydropyrazino[1,2-a]pyrazine” is a white to yellow solid . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
2-Boc-Octahydropyrazino[1,2-a]pyrazine is a chemical compound with the CAS Number: 1159825-34-9 . It’s a white to yellow solid with a molecular weight of 241.33 .
In terms of its applications, it seems to be used in the field of organic synthesis and drug development . Pyrazine and phenazine heterocycles, which include 2-Boc-Octahydropyrazino[1,2-a]pyrazine, have been used in numerous cases of innovative total synthesis approaches, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs . These compounds demonstrate a breadth of biological activities that are of significant interest to human health and medicine .
Pyrrolopyrazine derivatives , which are related to pyrazine heterocycles, have been used in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . These compounds demonstrate a breadth of biological activities that are of significant interest to human health and medicine .
In terms of synthetic approaches, one method involves the α-bromination of a ketone following silyl enol formation and subsequent treatment with NBS. This is followed by the installation of Boc-protected 2-aminoimidazole from treating the α-bromoketone intermediate with Boc-guanidine. A final reaction with trifluoroacetic acid promotes global deprotection .
Pyrrolopyrazine derivatives , which are related to pyrazine heterocycles, have been used in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . These compounds demonstrate a breadth of biological activities that are of significant interest to human health and medicine .
In terms of synthetic approaches, one method involves the α-bromination of a ketone following silyl enol formation and subsequent treatment with NBS. This is followed by the installation of Boc-protected 2-aminoimidazole from treating the α-bromoketone intermediate with Boc-guanidine. A final reaction with trifluoroacetic acid promotes global deprotection .
Safety And Hazards
The safety information available indicates that “2-Boc-Octahydropyrazino[1,2-a]pyrazine” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-7-6-14-5-4-13-8-10(14)9-15/h10,13H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCNNDSNMODGFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CCNCC2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672219 |
Source
|
Record name | tert-Butyl octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Boc-Octahydropyrazino[1,2-a]pyrazine | |
CAS RN |
1159825-34-9 |
Source
|
Record name | 1,1-Dimethylethyl octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159825-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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